N-(4-fluorophenyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “N-(4-fluorophenyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide” belong to a class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .
Synthesis Analysis
The synthesis of similar compounds often involves various chemical reactions, including condensation, substitution, and others . The exact synthesis process can vary depending on the specific compound and the starting materials available.Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using various techniques such as X-ray crystallography , NMR spectroscopy , and computational methods . These techniques can provide information about the compound’s geometry, bond lengths and angles, and other structural features.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. They can be studied using various techniques, including spectroscopic methods and computational chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. These might include measurements of melting point, boiling point, solubility, and others .Mechanism of Action
The mechanism of action of similar compounds can vary widely depending on their chemical structure and the biological system in which they are acting. For example, some compounds might act by inhibiting a specific enzyme, as is the case with Bomedemstat, which inhibits the human enzyme lysine-specific demethylase-1 (LSD1 or KDM1A) .
Safety and Hazards
Future Directions
The future directions for research on similar compounds can depend on many factors, including their potential applications in medicine, industry, or other fields. For example, some compounds might be investigated for their potential use as pharmaceuticals, while others might be studied for their potential applications in materials science or other areas .
properties
IUPAC Name |
N-(4-fluorophenyl)-1,1-dioxo-1,4-thiazinane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-18(16,17)8-6-14/h1-4H,5-8H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUNDFZRWLRGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.